molecular formula C18H20N2O2 B5976051 N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

货号 B5976051
分子量: 296.4 g/mol
InChI 键: YGENMRFXUGQXKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly known as EK-1, is a synthetic compound that belongs to the family of benzamides. It is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. EK-1 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

作用机制

The mechanism of action of EK-1 involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates the activity of many signaling pathways involved in cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. EK-1 binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects
EK-1 has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis, and the suppression of tumor growth and metastasis. In addition, EK-1 has been shown to increase the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting that it could be used in combination with other anticancer agents.

实验室实验的优点和局限性

EK-1 has several advantages for lab experiments, including its potent and selective inhibition of CK2, its ability to induce apoptosis and inhibit tumor growth, and its potential for use in combination with other anticancer agents. However, the synthesis of EK-1 is a complex process that requires expertise in organic chemistry, and its efficacy and safety in humans have not been fully established.

未来方向

There are several future directions for the research and development of EK-1, including the following:
1. Clinical trials: The efficacy and safety of EK-1 in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
2. Combination therapy: EK-1 could be used in combination with other anticancer agents to improve their efficacy and overcome drug resistance.
3. Drug delivery systems: Novel drug delivery systems could be developed to improve the pharmacokinetics and bioavailability of EK-1 and enhance its therapeutic potential.
4. Molecular imaging: Molecular imaging techniques could be used to monitor the biodistribution and pharmacokinetics of EK-1 in vivo and evaluate its efficacy in real-time.
5. Mechanistic studies: Further mechanistic studies are needed to elucidate the signaling pathways and molecular targets involved in the anticancer activity of EK-1 and identify potential biomarkers for patient selection and monitoring.
Conclusion
EK-1 is a promising synthetic compound that has shown remarkable anticancer activity in preclinical studies. Its potent and selective inhibition of CK2 makes it a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to evaluate its efficacy and safety in humans and identify its potential as a combination therapy with other anticancer agents.

合成方法

The synthesis of EK-1 involves the reaction of 2-ethylphenylamine with 2-oxo-N-methylacetamide, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through purification by column chromatography. The synthesis of EK-1 is a complex process that requires expertise in organic chemistry.

科学研究应用

EK-1 has been extensively studied in preclinical models of cancer, where it has shown remarkable anticancer activity. In vitro studies have demonstrated that EK-1 inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in various cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have shown that EK-1 suppresses tumor growth and metastasis in mouse models of breast and prostate cancer.

属性

IUPAC Name

N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-14-9-7-8-12-16(14)20-17(21)13(2)19-18(22)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGENMRFXUGQXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。